molecular formula C11H11NO B1609948 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one CAS No. 357426-13-2

4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

Cat. No.: B1609948
CAS No.: 357426-13-2
M. Wt: 173.21 g/mol
InChI Key: DTPZUFKPINOVKL-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one is a heterocyclic compound that features a fused ring system combining a benzene ring with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable cyclic anhydride, followed by cyclization and reduction steps to form the desired azepinone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The azepinone ring can participate in substitution reactions, where functional groups are introduced or modified using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often under reflux conditions or with the aid of catalysts.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original azepinone structure, each with potentially different properties and applications.

Scientific Research Applications

4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

    Benzodiazepines: Share a similar fused ring structure but differ in the specific arrangement and functional groups.

    Azepines: Compounds with a similar azepine ring but lacking the benzene fusion.

    Isoquinolines: Another class of heterocyclic compounds with structural similarities but different ring fusion patterns.

Uniqueness: 4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one is unique due to its specific ring fusion and the presence of both benzene and azepine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-10-5-7(6-12-11)8-3-1-2-4-9(8)10/h1-4,7,10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPZUFKPINOVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)C1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435965
Record name 1,3,4,5-Tetrahydro-2H-1,5-methano-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357426-13-2
Record name 1,3,4,5-Tetrahydro-1,5-methano-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357426-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4,5-Tetrahydro-2H-1,5-methano-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,5-tetrahydro-2H-1,5-methano-3-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-aminomethyl-indan-1-carboxylic acid methyl ester (assume 20.0 mmol, 1 equivalent) in 50 mL of methanol was added 3.84 g of sodium tert-butoxide (40.0 mmol, 2.0 equivalent). The reaction mixture was heated to a reflux for 2 hours. The reaction was cooled to room temperature and concentrated in vacuo. The residue was partitioned between 60 mL of ethyl acetate and 40 mL of 5% aqueous solution of sodium bicarbonate. The aqueous layer was extracted twice more with 50 mL of ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated to provide a solid material. Recrystallization of the solid from 10 mL of toluene provided white crystals of the title compound (1.78 g, 51%). mp=172–173° C.; 1H NMR (400 MHz, CDCl3): δ 7.33 (d, J=7.6 Hz, 1H), 7.31 (d, J=7.6 Hz, 1H), 7.22 (t, J=7.6 Hz, 1H), 7.18 (t, J=7.6 Hz, 1H), 5.62 (s, 1H), 3.68 (dd, J=11.2, 4.1 Hz, 1H), 3.55 (d, J=3.7 Hz, 1H), 3.43–3.37 (m, 1H), 3.18 (d, J=11.2 Hz, 1H), 2.52–2.45 (m, 1H), 2.32 (d, J=11.2 Hz, 1H); 13C NMR (100 MHz, CDCl3): δ 173.6, 144.7, 144.6, 128.0, 127.7, 123.2, 122.9, 49.3, 47.9, 39.1, 38.4; IR (neat, cm−1): 3218, 2949, 2872, 1666, 1485, 1459, 1400, 1328, 1303, 1288, 1250, 1215, 1122, 1104, 1045, 1004, 946, 910, 756, 730, 643, 613; Anal. Calcd for C11H121NO: C, 76.28; H, 6.40; N, 8.09; Found: C, 75.94; H, 6.27; N, 7.99.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one
Reactant of Route 2
4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one
Reactant of Route 3
4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one
Reactant of Route 4
4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one
Reactant of Route 5
4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one
Reactant of Route 6
4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one

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